
Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a thioacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate typically involves the reaction of 4-phenyl-6-oxo-1,6-dihydropyrimidine-2-thiol with sodium chloroacetate under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of bacterial SecA ATPase, thereby inhibiting its activity and preventing protein translocation across the bacterial membrane . This inhibition disrupts bacterial growth and proliferation, making it a potential candidate for antimicrobial therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid
- Thiazolo[4,5-d]pyrimidine derivatives
Uniqueness
Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial SecA ATPase sets it apart from other pyrimidine derivatives, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C12H9N2NaO2S |
|---|---|
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
sodium;2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)ethanethioate |
InChI |
InChI=1S/C12H10N2O2S.Na/c15-11-6-9(8-4-2-1-3-5-8)13-10(14-11)7-12(16)17;/h1-6H,7H2,(H,16,17)(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
NJQOIZDIOOTESM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)CC(=S)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




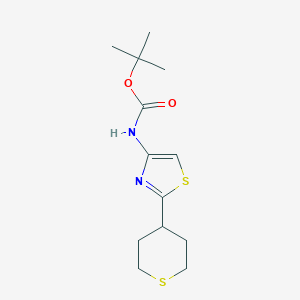


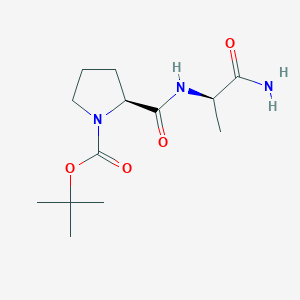
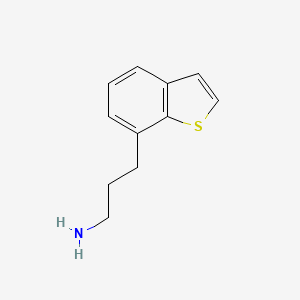
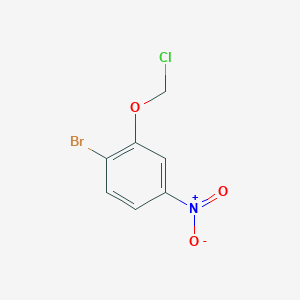
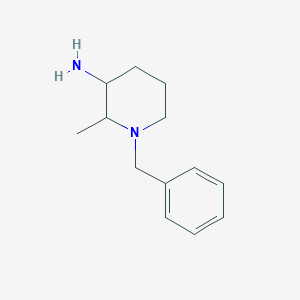
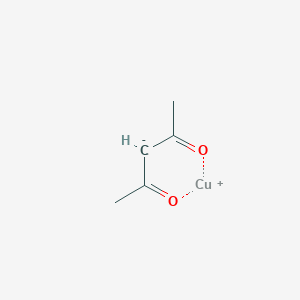
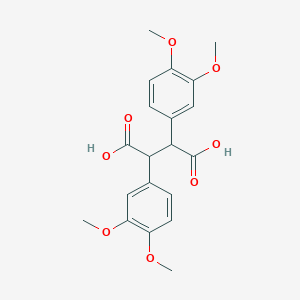
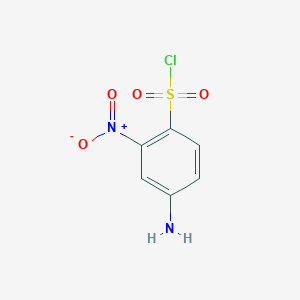
![exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13149002.png)

